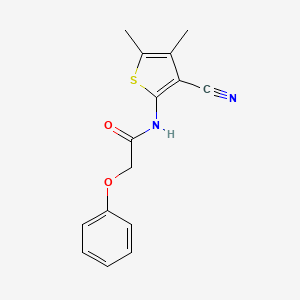![molecular formula C18H19F3N4O3S B2963857 4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 1903866-65-8](/img/structure/B2963857.png)
4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound primarily investigated for its potential applications in medicinal chemistry. The structure of this compound features a pyrrolo[3,4-d]pyrimidine core attached to a morpholine ring, with a sulfonyl group linked to a trifluoromethylphenyl moiety. Such intricacies contribute to its unique physicochemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the pyrrolo[3,4-d]pyrimidine core, involving cyclization reactions under controlled conditions. The attachment of the morpholine ring is facilitated by nucleophilic substitution reactions, using intermediate compounds generated through stepwise functionalization. The trifluoromethylphenylmethanesulfonyl group is introduced via electrophilic aromatic substitution, ensuring the desired regioselectivity.
Industrial Production Methods
Industrial synthesis often scales up these reactions using continuous flow processes, optimizing yield and purity. Process intensification techniques, such as using microreactors, can enhance reaction rates and improve safety profiles, which is crucial for handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound exhibits diverse reactivity patterns, including:
Oxidation: : The sulfonyl group can undergo oxidation to sulfone derivatives.
Reduction: : The pyrimidine ring is susceptible to reduction, forming dihydropyrimidine variants.
Substitution: : Electrophilic and nucleophilic substitutions are common, particularly on the aromatic ring and nitrogen atoms.
Common Reagents and Conditions
Reagents like hydrogen peroxide, sodium borohydride, and halogens are frequently used under mild to moderate conditions. Catalysts such as palladium and platinum can facilitate hydrogenation reactions, while acid and base catalysts are employed in substitution reactions.
Major Products Formed from These Reactions
The major products depend on the reaction conditions:
Oxidation yields sulfone derivatives.
Reduction gives dihydro-variants.
Substitution results in variously functionalized aromatic or nitrogen-containing products.
Scientific Research Applications
This compound finds extensive use in various research fields:
Chemistry: : Acts as a versatile scaffold for synthesizing new molecules.
Biology: : Serves as a probe to study cellular pathways.
Medicine: : Investigated for potential therapeutic effects, including antiviral and anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound's biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors. It modulates cellular pathways by binding to active sites or allosteric sites, altering the conformation and activity of target proteins. This binding triggers downstream effects, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Compared to other pyrrolo[3,4-d]pyrimidine derivatives, 4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine stands out due to its unique trifluoromethylphenyl moiety, enhancing its lipophilicity and metabolic stability. Similar compounds include:
4-(6-{[4-methylphenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
4-(6-{[3-bromophenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
Each of these analogs exhibits different pharmacokinetic and pharmacodynamic profiles, allowing tailored applications in research and therapy.
And there you have it—a deep dive into a truly fascinating compound
Properties
IUPAC Name |
4-[6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-3-1-2-13(8-15)12-29(26,27)25-10-14-9-22-17(23-16(14)11-25)24-4-6-28-7-5-24/h1-3,8-9H,4-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDWJICSOIMKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2963774.png)
![N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963775.png)
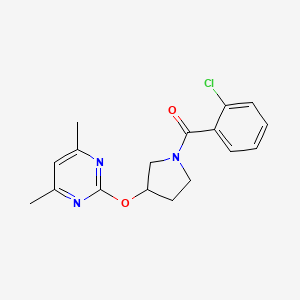
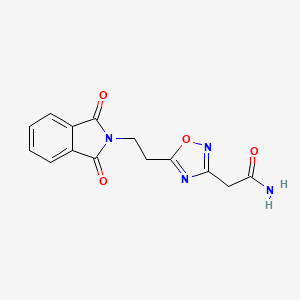
![N-{[5-(ethylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2963781.png)
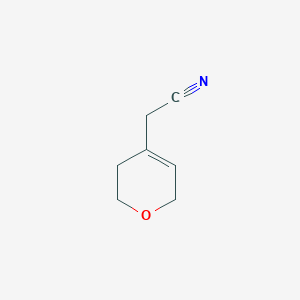
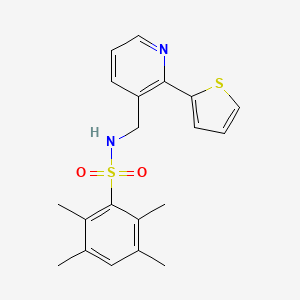
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)
amino}methyl)-4-phenylazetidin-2-one](/img/structure/B2963790.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2963791.png)
![2-[5,7-dioxo-6-propyl-2-(pyrrolidin-1-yl)-4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2963792.png)
![2-Chloro-N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B2963794.png)
![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)
